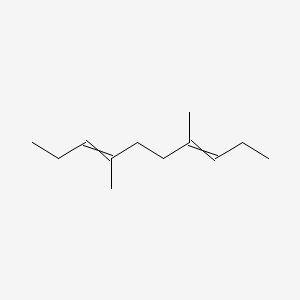
4,7-Dimethyldeca-3,7-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Dimethyldeca-3,7-diene is an organic compound with the molecular formula C12H22. It is a diene, meaning it contains two double bonds, specifically located at the 3rd and 7th positions of the deca chain. The compound is characterized by the presence of methyl groups at the 4th and 7th positions. This structure gives it unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
4,7-Dimethyldeca-3,7-diene can be synthesized through various methods. One common approach involves the isomerization of decatetraenes and dimethyldecatetraenes via pentadienyl and 3-methylpentadienyl radicals . This process typically requires specific reaction conditions, including controlled temperatures and the presence of radical initiators.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic systems. For example, neodymium-based Ziegler/Natta catalysts have been employed in the polymerization of dienes . These catalysts facilitate the formation of the desired diene structure under optimized conditions, ensuring high yield and purity.
化学反应分析
Types of Reactions
4,7-Dimethyldeca-3,7-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Hydrogenation of the double bonds can yield saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum (Pt) catalysts.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) under UV light or radical initiators.
Major Products
Oxidation: Epoxides, diols, and other oxygenated compounds.
Reduction: Saturated hydrocarbons such as 4,7-dimethyldecane.
Substitution: Halogenated derivatives like 4,7-dibromo-3,7-dimethyldeca-3,7-diene.
科学研究应用
4,7-Dimethyldeca-3,7-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 4,7-Dimethyldeca-3,7-diene involves its interaction with various molecular targets and pathways. For example, in electrophilic addition reactions, the compound can form carbocation intermediates that undergo further transformations . The stability of these intermediates is influenced by resonance effects and the conjugation of the double bonds.
相似化合物的比较
4,7-Dimethyldeca-3,7-diene can be compared with other dienes such as:
1,3-Butadiene: A simpler diene with two conjugated double bonds.
Isoprene: A naturally occurring diene with a similar structure but different substitution pattern.
1,4-Pentadiene: An isolated diene with non-conjugated double bonds.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of conjugated double bonds, which confer distinct reactivity and stability compared to other dienes.
属性
CAS 编号 |
66063-42-1 |
|---|---|
分子式 |
C12H22 |
分子量 |
166.30 g/mol |
IUPAC 名称 |
4,7-dimethyldeca-3,7-diene |
InChI |
InChI=1S/C12H22/c1-5-7-11(3)9-10-12(4)8-6-2/h7-8H,5-6,9-10H2,1-4H3 |
InChI 键 |
KAUWPMDVHADUBZ-UHFFFAOYSA-N |
规范 SMILES |
CCC=C(C)CCC(=CCC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


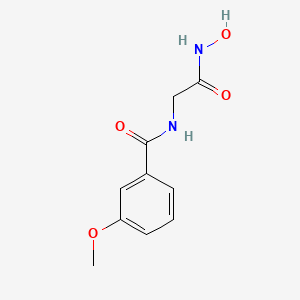

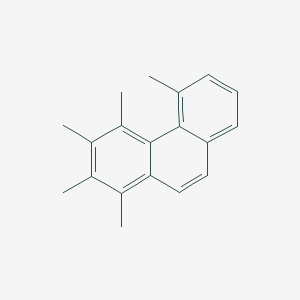

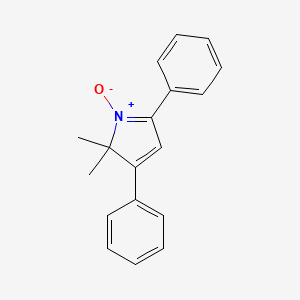
![Bis[([1,1'-biphenyl]-4-yl)oxy](oxo)phosphanium](/img/structure/B14468722.png)

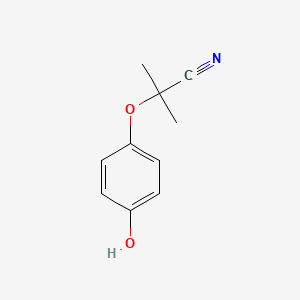
![4-[(E)-(4-Bromophenyl)diazenyl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14468741.png)
![4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanamide](/img/structure/B14468747.png)
![2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate](/img/structure/B14468753.png)

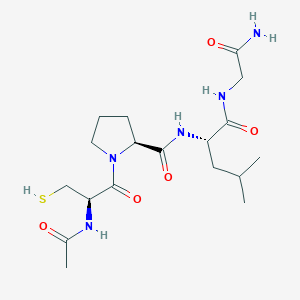
![5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione](/img/structure/B14468773.png)
